
2-Chloro-4'-nitro-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4’-nitro-biphenyl is an organic compound with the molecular formula C12H8ClNO2. It consists of a biphenyl structure with a chlorine atom at the 2-position and a nitro group at the 4’-position. This compound is of interest due to its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Suzuki-Miyaura Coupling: One method involves the reaction of o-chloronitrobenzene with p-chlorophenylboronic acid in the presence of a palladium catalyst and a base.
Grignard Reaction: Another method involves the reaction of p-chlorophenyl magnesium halide with 2-nitro-halogenobenzene in the presence of a nickel catalyst.
Industrial Production Methods
Industrial production often employs the Suzuki-Miyaura coupling due to its efficiency and the availability of raw materials. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles under specific conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or dimethylamine in ethanol solution.
Major Products
Amino Derivatives: Reduction of the nitro group yields 2-chloro-4’-amino-biphenyl.
Substituted Biphenyls: Nucleophilic substitution reactions yield various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4’-nitro-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Pharmaceuticals: The compound is a precursor in the synthesis of various pharmaceutical agents, including anti-inflammatory and antimicrobial drugs.
Mechanism of Action
The mechanism of action of 2-Chloro-4’-nitro-biphenyl involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can participate in nucleophilic aromatic substitution reactions, altering the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Similar in structure but with a single benzene ring.
4-Chloro-2-nitroaniline: Contains an amino group instead of a biphenyl structure.
Uniqueness
2-Chloro-4’-nitro-biphenyl is unique due to its biphenyl structure, which provides additional stability and reactivity compared to similar compounds with single benzene rings. This structural feature enhances its utility in organic synthesis and materials science .
Properties
Molecular Formula |
C12H8ClNO2 |
|---|---|
Molecular Weight |
233.65 g/mol |
IUPAC Name |
1-chloro-2-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C12H8ClNO2/c13-12-4-2-1-3-11(12)9-5-7-10(8-6-9)14(15)16/h1-8H |
InChI Key |
UEUOHXXNBGWCBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-3-{[(E)-(3-nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14139317.png)
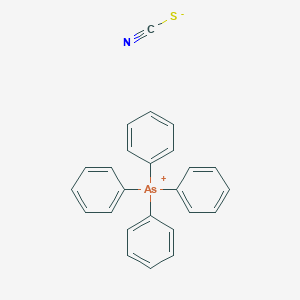
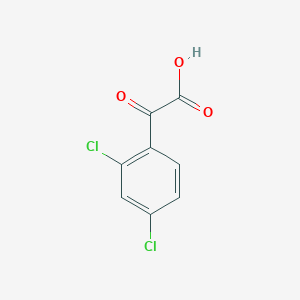
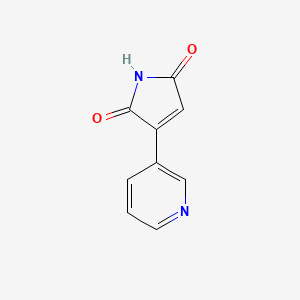

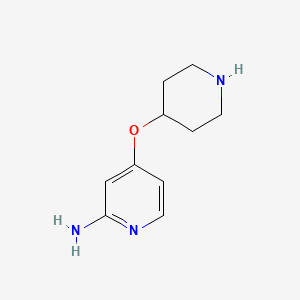
![2-[(Z)-4-(oxan-2-yloxy)but-2-enoxy]-4-(piperidin-1-ylmethyl)pyridine](/img/structure/B14139358.png)
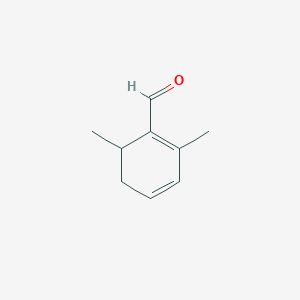
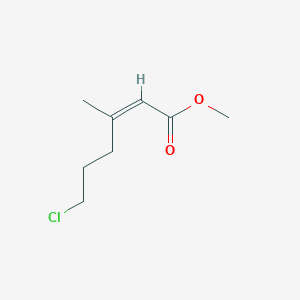
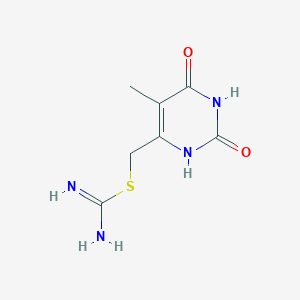
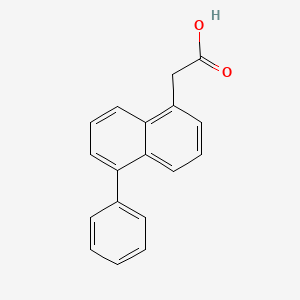
![2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B14139384.png)
![(1S,5R,8S,9R,10R,12R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane;(1S,5R,8S,9R,10S,12R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B14139392.png)
![10-[2,3-Bis(4-phenothiazin-10-ylphenyl)quinoxalin-6-yl]phenothiazine](/img/structure/B14139395.png)
